molecular formula C18H12BrNO5 B10891816 2-(4-bromophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-(4-bromophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B10891816
M. Wt: 402.2 g/mol
InChI Key: CNMSMDQMDYWUGT-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE typically involves multistep chemical reactions. Common synthetic routes include alkylation, acetylation, and nitration processes. For instance, the synthesis of related compounds often involves the use of bromobenzene derivatives and phthalimide intermediates. The reaction conditions may vary, but they generally require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Chemical Reactions Analysis

2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the derivative used .

Comparison with Similar Compounds

2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE can be compared with other phthalimide derivatives, such as:

These compounds share similar structural features but may differ in their reactivity and applications.

Properties

Molecular Formula

C18H12BrNO5

Molecular Weight

402.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C18H12BrNO5/c19-12-7-5-11(6-8-12)15(21)10-25-16(22)9-20-17(23)13-3-1-2-4-14(13)18(20)24/h1-8H,9-10H2

InChI Key

CNMSMDQMDYWUGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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